molecular formula C13H25N B14389831 (3E)-N-Cyclohexyl-2-methylhexan-3-imine CAS No. 88226-78-2

(3E)-N-Cyclohexyl-2-methylhexan-3-imine

Cat. No.: B14389831
CAS No.: 88226-78-2
M. Wt: 195.34 g/mol
InChI Key: RMLUJMITFWBMHN-UHFFFAOYSA-N
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Description

(3E)-N-Cyclohexyl-2-methylhexan-3-imine is an organic compound characterized by its unique structure, which includes a cyclohexyl group attached to a hexan-3-imine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-N-Cyclohexyl-2-methylhexan-3-imine typically involves the reaction of cyclohexylamine with 2-methylhexan-3-one under specific conditions. The reaction is carried out in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the imine bond. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced purification techniques, such as distillation or chromatography, ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(3E)-N-Cyclohexyl-2-methylhexan-3-imine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The imine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines. Substitution reactions can result in a variety of substituted imines or amines.

Scientific Research Applications

(3E)-N-Cyclohexyl-2-methylhexan-3-imine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3E)-N-Cyclohexyl-2-methylhexan-3-imine involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (3E)-3-[(phenylamino)methylidene]dihydrofuran-2(3H)-one: This compound shares a similar imine structure but differs in its overall molecular framework.

    (3E,7E)-homofarnesic acid: Another compound with an (E)-isomer configuration, but with distinct functional groups and applications.

Uniqueness

(3E)-N-Cyclohexyl-2-methylhexan-3-imine is unique due to its specific combination of a cyclohexyl group and a hexan-3-imine backbone. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

88226-78-2

Molecular Formula

C13H25N

Molecular Weight

195.34 g/mol

IUPAC Name

N-cyclohexyl-2-methylhexan-3-imine

InChI

InChI=1S/C13H25N/c1-4-8-13(11(2)3)14-12-9-6-5-7-10-12/h11-12H,4-10H2,1-3H3

InChI Key

RMLUJMITFWBMHN-UHFFFAOYSA-N

Canonical SMILES

CCCC(=NC1CCCCC1)C(C)C

Origin of Product

United States

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